(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione
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Overview
Description
GR-133686 is a small molecule drug that acts as a serine protease inhibitor and thrombin inhibitor (Factor IIa inhibitor). It was initially developed by Glaxo Group Ltd. for potential therapeutic applications in cardiovascular diseases, particularly for conditions related to thromboembolism .
Scientific Research Applications
GR-133686 has several scientific research applications, including:
Cardiovascular Research: It is used to study the inhibition of thrombin and its effects on blood coagulation and thromboembolism.
Biochemistry: The compound is utilized in kinetic analysis and structural studies of serine protease inhibitors.
Drug Development: GR-133686 serves as a model compound for developing new thrombin inhibitors and serine protease inhibitors.
Preparation Methods
The synthetic routes and reaction conditions for GR-133686 involve high-throughput screening of methanolic extracts from the leaves of the plant Lantana camara, which identified potent inhibitors of human alpha-thrombin. These inhibitors were shown to be 5,5-trans-fused cyclic lactone euphane triterpenes . The preparation involves the formation of acyl-enzyme complexes by reaction of the active-site Ser195 with the trans-lactone carbonyl
Chemical Reactions Analysis
GR-133686 undergoes several types of chemical reactions, primarily involving its interaction with serine proteases and thrombin. The key reactions include:
Acyl-Enzyme Formation: The compound forms a covalent bond with the active-site Ser195 of thrombin, resulting in an acyl-enzyme complex.
Reversible Competitive Inhibition: GR-133686 exhibits tight-binding reversible competitive inhibition of alpha-thrombin, with a kon value at pH 8.4 of 4.6 x 10^6 s^-1 M^-1.
Relactonization: The inhibitor hydroxyl is properly positioned for nucleophilic attack on the ester carbonyl, leading to relactonization.
Common reagents and conditions used in these reactions include methanolic extracts, proflavin displacement studies, and electrospray ionization mass spectrometry . The major products formed from these reactions are the acyl-enzyme complexes and the relactonized inhibitor.
Mechanism of Action
The mechanism of action of GR-133686 involves its binding to the active site of thrombin and forming a covalent acyl-enzyme complex with the active-site Ser195 . This binding inhibits the catalytic activity of thrombin, preventing the conversion of fibrinogen to fibrin and the activation of other coagulation factors . The inhibitor carbonyl occupies the oxyanion hole, and the catalytic triad remains undisrupted, suggesting that the lack of turnover is due to the exclusion of water for deacylation .
Comparison with Similar Compounds
GR-133686 is similar to other serine protease inhibitors and thrombin inhibitors, such as GR133487 . Both compounds exhibit tight-binding reversible competitive inhibition of alpha-thrombin and form acyl-enzyme complexes with the active-site Ser195 . GR-133686 has a higher kon value at pH 8.4 compared to GR133487, indicating a stronger binding affinity . Other similar compounds include euphane triterpenes and cyclic lactone inhibitors identified from plant extracts .
Properties
Molecular Formula |
C30H40O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-enyl)-5,17-dioxahexacyclo[10.10.0.02,9.04,8.013,20.016,19]docos-1(22)-ene-6,18-dione |
InChI |
InChI=1S/C30H40O5/c1-16(2)13-17(31)14-18-24-21(34-25(18)32)15-29(5)20-7-8-22-27(3,19(20)9-12-28(24,29)4)11-10-23-30(22,6)26(33)35-23/h7,13,18-19,21-24H,8-12,14-15H2,1-6H3/t18-,19+,21+,22-,23-,24-,27-,28+,29-,30+/m1/s1 |
InChI Key |
UAKRLLAUOQEYFN-PQNCNOJFSA-N |
Isomeric SMILES |
CC(=CC(=O)C[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]6[C@]5(C(=O)O6)C)C)C)C)OC1=O)C |
Canonical SMILES |
CC(=CC(=O)CC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC6C5(C(=O)O6)C)C)C)C)OC1=O)C |
Synonyms |
GR 133686 GR-133686 GR133686 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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